1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride
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Overview
Description
1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is a synthetic organic compound featuring a fused pyrrolo[1,2-a]imidazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and imidazole moieties within its structure imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a]imidazole ring system. This can be achieved through a condensation reaction between an imidazole derivative and a suitable pyrrole precursor under acidic or basic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction. This step often involves the use of a halomethylamine derivative, which reacts with the pyrrolo[1,2-a]imidazole core to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halomethylamine derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]imidazole: A core structure similar to the compound , used in various chemical and biological studies.
Imidazole Derivatives: Compounds containing the imidazole ring, widely studied for their diverse biological activities.
Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their roles in pharmaceuticals and materials science.
Uniqueness
1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is unique due to its fused ring system, which imparts distinct chemical properties and potential applications. Its combination of pyrrole and imidazole moieties makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
2679950-84-4 |
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Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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